molecular formula C24H28O11 B14784561 6'-Cinnamoylcatalpol

6'-Cinnamoylcatalpol

Cat. No.: B14784561
M. Wt: 492.5 g/mol
InChI Key: BSYHSWKTXMTFNF-SDGYSJJBSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-Cinnamoylcatalpol typically involves the extraction from the roots and rhizomes of Picrorhiza scrophulariiflora. The extraction process includes the use of solvents such as methanol or ethanol to isolate the compound from the plant material . The compound can also be synthesized through chemical reactions involving the esterification of catalpol with cinnamic acid derivatives under controlled conditions .

Industrial Production Methods

Industrial production of 6’-Cinnamoylcatalpol involves large-scale extraction from Picrorhiza scrophulariiflora using advanced extraction techniques such as supercritical fluid extraction or pressurized liquid extraction. These methods ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

6’-Cinnamoylcatalpol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various cinnamoyl derivatives and modified iridoid glycosides, which have been studied for their enhanced biological activities .

Scientific Research Applications

6’-Cinnamoylcatalpol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6’-Cinnamoylcatalpol involves the modulation of various molecular targets and pathways. It downregulates the expression of pSTAT6 and GATA3, which are involved in inflammatory responses. The compound also increases the serum levels of interferon-gamma (IFN-γ), which plays a crucial role in immune regulation .

Comparison with Similar Compounds

6’-Cinnamoylcatalpol is unique due to its specific structure and biological activities. Similar compounds include:

These compounds share structural similarities but differ in their specific biological activities and therapeutic potentials.

Properties

Molecular Formula

C24H28O11

Molecular Weight

492.5 g/mol

IUPAC Name

[(2S)-2-(hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3-phenylprop-2-enoate

InChI

InChI=1S/C24H28O11/c25-10-14-17(28)18(29)19(30)23(32-14)34-22-16-13(8-9-31-22)20(21-24(16,11-26)35-21)33-15(27)7-6-12-4-2-1-3-5-12/h1-9,13-14,16-23,25-26,28-30H,10-11H2/t13?,14?,16?,17?,18?,19?,20?,21?,22?,23?,24-/m1/s1

InChI Key

BSYHSWKTXMTFNF-SDGYSJJBSA-N

Isomeric SMILES

C1=CC=C(C=C1)C=CC(=O)OC2C3C=COC(C3[C@@]4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O

Origin of Product

United States

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